molecular formula C21H27N3O3 B11412578 ethyl 4-(4-benzylpiperazine-1-carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate

ethyl 4-(4-benzylpiperazine-1-carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate

Cat. No.: B11412578
M. Wt: 369.5 g/mol
InChI Key: ZVPLCTUUJNVDOF-UHFFFAOYSA-N
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Description

Ethyl 4-(4-benzylpiperazine-1-carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate is a complex organic compound that features a piperazine ring, a pyrrole ring, and an ester functional group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-benzylpiperazine-1-carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like ethanol or acetonitrile, catalysts such as acetic acid, and reagents like hydrazine hydrate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-benzylpiperazine-1-carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 4-(4-benzylpiperazine-1-carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-(4-benzylpiperazine-1-carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades, gene expression modulation, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(4-benzylpiperazine-1-carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. Its piperazine and pyrrole rings, along with the ester group, make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C21H27N3O3

Molecular Weight

369.5 g/mol

IUPAC Name

ethyl 4-(4-benzylpiperazine-1-carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C21H27N3O3/c1-4-27-21(26)19-15(2)18(16(3)22-19)20(25)24-12-10-23(11-13-24)14-17-8-6-5-7-9-17/h5-9,22H,4,10-14H2,1-3H3

InChI Key

ZVPLCTUUJNVDOF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1)C)C(=O)N2CCN(CC2)CC3=CC=CC=C3)C

Origin of Product

United States

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